Z-Gly-D-Leu-OH is a protected dipeptide frequently employed in peptide chemistry research. It consists of glycine (Gly) and D-leucine (D-Leu) amino acids, with a benzyloxycarbonyl (Z) protecting group on the N-terminus and a free carboxyl group on the C-terminus []. Its use in research primarily revolves around its role as a building block in peptide synthesis and as a model compound to study racemization during peptide coupling reactions [].
Z-Gly-D-leucine hydrochloride can be sourced from chemical suppliers specializing in peptide synthesis reagents. It is classified as a protected amino acid, where "Z" refers to the benzyloxycarbonyl (Boc) protecting group, which is commonly used to prevent unwanted reactions during peptide synthesis. The compound has a molecular formula of and a molecular weight of approximately 322.36 g/mol .
The synthesis of Z-Gly-D-leucine typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. The process generally includes the following steps:
The efficiency of this method can be monitored using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure high yields and purity .
The molecular structure of Z-Gly-D-leucine hydrochloride features a glycine residue with a Z-protecting group and a D-leucine residue. The structure can be represented as follows:
The compound's melting point ranges from 133 °C to 144 °C, indicating its stability under standard laboratory conditions .
Z-Gly-D-leucine participates in various chemical reactions typical for amino acids and peptides:
These reactions are crucial for synthesizing complex peptides used in pharmaceutical applications .
The mechanism of action for Z-Gly-D-leucine primarily revolves around its role in peptide synthesis. During synthesis:
This selective reactivity allows for the construction of complex peptide structures necessary for biological activity in therapeutic applications .
These properties are essential for determining the compound's behavior during synthesis and its stability under various conditions.
Z-Gly-D-leucine hydrochloride finds applications in several scientific domains:
The versatility of Z-Gly-D-leucine makes it an important reagent in both academic research and industrial applications .
The incorporation of D-amino acids like D-leucine in peptides fundamentally alters their susceptibility to enzymatic degradation. Proteases, which exhibit high stereospecificity for L-amino acid residues, struggle to recognize and cleave peptides containing D-configured residues. Z-Gly-D-Leu-OH exemplifies this strategy, where the D-leucine moiety disrupts protease binding pockets that typically accommodate L-enantiomers. Research demonstrates that peptides featuring D-amino acids exhibit >10-fold extended half-lives in biological matrices compared to their all-L counterparts [5] [9]. This stability enhancement is attributed to the evasion of both exopeptidases (e.g., aminopeptidases acting at N-termini) and endopeptidases targeting internal sequences [5].
Table 1: Proteolytic Stability of Leucine-Containing Peptides
Peptide Sequence | Terminal Modification | Relative Half-life (vs. L-configuration) |
---|---|---|
Z-Gly-L-Leu-OH | Free N-terminus | 1.0x (reference) |
Z-Gly-D-Leu-OH | Free N-terminus | 12.5x |
Z-Gly-L-Leu-NH₂ | C-terminal amidation | 3.2x |
Ac-Gly-D-Leu-OH | Acetylated N-terminus | 8.7x |
The stereochemistry of leucine significantly influences peptide-receptor interactions. While L-leucine participates in native protein folding, D-leucine introduces steric constraints that alter conformational landscapes. Studies on GnRH analogs reveal that D-amino acid substitutions at position 6 (e.g., D-Leu⁶) enhance receptor binding affinity and prolong activity by reducing metabolic clearance [3]. For integrin-targeting peptides (e.g., RGD motifs), D-leucine incorporation adjacent to critical pharmacophores can modulate selectivity for αvβ3/αvβ5 integrins by reorienting side-chain projections . However, this stereochemical inversion may reduce affinity for some targets, necessitating empirical optimization. Molecular dynamics simulations confirm that D-leucine restricts backbone dihedral angles, favoring conformations inaccessible to L-residues [6].
Table 2: Receptor Binding Parameters of Leucine Isomers
Receptor Target | Peptide Ligand | Kd (nM) | Biological Effect |
---|---|---|---|
GnRH Receptor | His⁵-D-Leu⁶-GnRH | 8.6 ± 0.5 | Agonist (cell growth inhibition) |
GnRH Receptor | His⁵-L-Leu⁶-GnRH | 0.9 ± 0.3 | Agonist (higher potency) |
αvβ3 Integrin | Cyclo(RGDf-D-Leu) | 15.2 | Antiangiogenic activity |
αvβ3 Integrin | Cyclo(RGDf-L-Leu) | 6.8 | Enhanced tumor targeting |
The benzyloxycarbonyl (Z) group serves dual roles in Z-Gly-D-Leu-OH: it blocks N-terminal degradation and enforces specific backbone conformations. The Z-group’s aromatic ring engages in π-π stacking and hydrophobic interactions that stabilize extended β-strand or turn structures, as confirmed by FTIR and CD spectroscopy [9]. This contrasts with acetyl (Ac) or formyl groups, which offer less steric bulk. In solid-phase peptide synthesis (SPPS), Z-protected amino acids resist racemization during coupling, critical for maintaining D-Leu chirality [5] [9]. Additionally, the Z-group enhances membrane permeability by increasing lipophilicity (cLogP ≈ 2.8 for Z-Gly-D-Leu-OH vs. 1.2 for H-Gly-D-Leu-OH), facilitating cellular uptake in drug delivery systems [9].
Conformational Effects Verified by:
Synthetic Access: Z-Gly-D-Leu-OH (CAS 57818-73-2) is synthesized via SPPS with optical rotation [α]D²² = +11° (c=1 in DMF), confirming chirality retention [8]. Its molecular weight (322.36 g/mol) and purity (≥98% HPLC) ensure reproducibility in peptide assembly [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: